molecular formula C22H28O5 B13843669 Betamethasone-d5 9,11-Epoxide

Betamethasone-d5 9,11-Epoxide

Cat. No.: B13843669
M. Wt: 377.5 g/mol
InChI Key: GBDXNHBVYAMODG-GGKLTOMPSA-N
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Description

Betamethasone-d5 9,11-Epoxide: is a labeled metabolite of Mometasone furoate. It is a synthetic corticosteroid with a molecular formula of C22H23D5O5 and a molecular weight of 377.49. This compound is used in various scientific research applications due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo in a safe manner.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Betamethasone-d5 9,11-Epoxide involves several steps. One common method includes the epoxidation of alkenes, which can be achieved through an acid-catalyzed oxidation-hydrolysis reaction . This process results in the formation of a vicinal diol, a molecule with hydroxyl groups on neighboring carbons .

Industrial Production Methods: Industrial production of this compound typically involves the use of stable isotope labeling techniques. These methods ensure the production of high-purity compounds that can be used for various research purposes.

Chemical Reactions Analysis

Types of Reactions: Betamethasone-d5 9,11-Epoxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products.

    Reduction: Reduction reactions can convert the compound into different forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired product .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Betamethasone-d5 9,11-Epoxide serves as a valuable tool in pharmacokinetic studies. Its stable isotope labeling allows researchers to trace the compound's metabolic pathways and quantify its concentration in biological samples.

Key Studies:

  • A study by Foe et al. (1998) utilized this compound to investigate the metabolic profile of betamethasone in human subjects, providing insights into its pharmacokinetics and the formation of metabolites .
  • Xiong et al. (2009) employed this compound to analyze the metabolism of betamethasone in vitro, highlighting its utility in understanding drug interactions and biotransformation processes .

Dermatological Formulations

This compound is increasingly used in the development of topical formulations due to its anti-inflammatory properties. Its application in dermatology includes treatments for conditions such as eczema, psoriasis, and dermatitis.

Formulation Insights:

  • Recent advancements have explored the incorporation of this compound into emulsion-based systems aimed at enhancing skin penetration and therapeutic efficacy. For instance, a study demonstrated that formulations containing this compound exhibited improved stability and skin irritation profiles compared to traditional corticosteroids .
  • The use of this compound in combination with other active ingredients has been investigated to enhance therapeutic outcomes while minimizing side effects. For example, formulations combining this compound with calcipotriol have shown promising results in treating psoriasis .

Cosmetic Applications

The cosmetic industry has also recognized the potential of this compound for formulating products aimed at reducing inflammation and promoting skin health.

Case Studies:

  • Research has indicated that incorporating this compound into cosmetic formulations can provide anti-inflammatory benefits without the adverse effects typically associated with corticosteroids .
  • A study on topical formulations highlighted the importance of assessing skin bioavailability and toxicity when developing products containing this compound to ensure safety and efficacy .

Comparative Data Table

Application AreaStudy ReferenceKey Findings
PharmacokineticsFoe et al. (1998)Detailed metabolic pathways of betamethasone using labeled compounds.
Drug MetabolismXiong et al. (2009)In vitro analysis revealing significant metabolic activity of this compound.
Dermatological FormulationsVarious StudiesEnhanced stability and reduced irritation in topical applications compared to traditional agents.
Cosmetic ApplicationsRecent Cosmetic ResearchDemonstrated anti-inflammatory benefits while maintaining safety profiles in skin care products.

Mechanism of Action

The mechanism of action of Betamethasone-d5 9,11-Epoxide involves its interaction with glucocorticoid receptors. It inhibits neutrophil apoptosis and demargination, and inhibits NF-Kappa B and other inflammatory transcription factors . Additionally, it inhibits phospholipase A2, leading to decreased formation of arachidonic acid derivatives . This results in the promotion of anti-inflammatory genes like interleukin-10 .

Comparison with Similar Compounds

    Betamethasone 9,11-Epoxide 21-Propionate: A labeled compound of Betamethasone 9,11-Epoxide with similar applications.

    Beclomethasone Dipropionate: An anti-inflammatory agent with similar properties.

Uniqueness: Betamethasone-d5 9,11-Epoxide is unique due to its stable isotope labeling, which allows for precise metabolic studies and environmental pollutant detection. This makes it a valuable tool in various scientific research fields.

Properties

Molecular Formula

C22H28O5

Molecular Weight

377.5 g/mol

IUPAC Name

(2S,10R,11S,13S,15S,17R)-6,8,8-trideuterio-14-(2,2-dideuterio-2-hydroxyacetyl)-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15+,16-,18+,19-,20-,21?,22?/m0/s1/i4D2,9D,11D2

InChI Key

GBDXNHBVYAMODG-GGKLTOMPSA-N

Isomeric SMILES

[2H]C1=C2[C@](C=CC1=O)(C34[C@H](O3)C[C@]5([C@H]([C@H]4CC2([2H])[2H])C[C@@H](C5(C(=O)C([2H])([2H])O)O)C)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C

Origin of Product

United States

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